molecular formula C18H16N2O3 B2468689 3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide CAS No. 888411-69-6

3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2468689
CAS No.: 888411-69-6
M. Wt: 308.337
InChI Key: NAPXDARGVCDQLV-UHFFFAOYSA-N
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Description

“3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Chemical Reactions Analysis

Benzofuran derivatives undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Scientific Research Applications

Benzofuran Derivatives in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), including benzofuran derivatives, play a crucial role in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. These properties allow for their use in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drive applications in the biomedical field, indicating a promising future for BTAs in commercial and research applications (Cantekin, de Greef, & Palmans, 2012).

Benzofuran and Antimicrobial Agents

Benzofuran and its derivatives exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery, especially in designing antimicrobial agents. Some derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. This scaffold has emerged as a choice for designing antimicrobial agents active toward different clinically approved targets, indicating the therapeutic potential of benzofuran derivatives in treating microbial diseases (Hiremathad et al., 2015).

Synthesis and Bioactivity of Benzofuran Derivatives

Recent studies on benzofuran derivatives, including their natural product sources, biological activities, drug prospects, and chemical synthesis, highlight their potential as natural drug lead compounds. For example, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, and novel scaffold compounds of benzothiophene and benzofuran have been utilized as anticancer agents. These findings underscore the importance of benzofuran derivatives in the development of new therapeutic drugs for various diseases, including cancer and viral infections (Miao et al., 2019).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy of benzofuran derivatives constitute a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Properties

IUPAC Name

3-[(2,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-7-8-11(2)13(9-10)18(22)20-15-12-5-3-4-6-14(12)23-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPXDARGVCDQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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